molecular formula C8H4BrN3 B8095551 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile

Cat. No.: B8095551
M. Wt: 222.04 g/mol
InChI Key: YEWWVQNIYAEVLE-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile (CAS 1690342-34-7) is a high-value brominated and cyanated heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 8 H 4 BrN 3 and a molecular weight of 222.04 g/mol, is characterized by its pyrrolopyridine core, which is a privileged scaffold in the design of biologically active molecules . The presence of both a bromine atom and a nitrile (carbonitrile) group on this scaffold provides two distinct and versatile handles for further chemical modification via cross-coupling reactions and functional group transformations, allowing researchers to rapidly expand chemical libraries for structure-activity relationship (SAR) studies. Compounds based on the pyrrolopyridine scaffold, such as pyrrolo[2,3-b]pyridine derivatives, have been extensively investigated as potent inhibitors of enzymes like Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . While the specific biological data for this compound is not provided here, its structural features make it a promising precursor for the development of novel therapeutic agents. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling and must be stored under an inert atmosphere at 2-8°C to ensure stability .

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-2-5-1-6(3-10)12-7(5)4-11-8/h1-2,4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWWVQNIYAEVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Pyridine Precursors

The most widely reported method involves cyclization of halogenated pyridine derivatives. For instance, 2-bromo-5-nitropyridine serves as a starting material, reacting with nitrile sources (e.g., cyanamide) under basic conditions. Palladium catalysts, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), facilitate intramolecular cyclization at 80–100°C in dioxane/water mixtures . This method achieves moderate yields (65–75%) but requires precise control of stoichiometry to avoid over-bromination.

Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl₂
Solvent SystemDioxane/H₂O (2.5:1 v/v)
Temperature80–100°C
Reaction Time1–16 hours
Yield65–75%

Suzuki-Miyaura Cross-Coupling for Functionalization

Suzuki coupling introduces aryl or heteroaryl groups at the 5-position of the pyrrolopyridine core. Phenylboronic acid reacts with 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile in the presence of Pd(dppf)Cl₂ and potassium carbonate . This method is critical for generating derivatives but requires anhydrous conditions and inert atmospheres.

Optimized Protocol

  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

  • Base : K₃PO₄ or K₂CO₃ (3 equiv)

  • Solvent : Dioxane/H₂O (2.5:1)

  • Yield : 70–85%

Post-coupling, acid hydrolysis (6N HCl) and extraction with ethyl acetate isolate the product .

Bromination Strategies

Direct bromination of the pyrrolopyridine scaffold is achieved using bromine in chloroform or N-bromosuccinimide (NBS). For example, treatment of 1H-pyrrolo[2,3-c]pyridine-2-carbonitrile with bromine at 0°C selectively substitutes the 5-position . Triethylamine is often added to scavenge HBr, improving yields to 80–90%.

Bromination Conditions

ReagentSolventTemperatureTimeYield
Br₂ (1.1 equiv)CHCl₃0°C → RT1 h85%
NBS (1.2 equiv)DCM/THFRT16 h78%

Alternative Routes: Tosylation and Functional Group Interconversion

Tosylation protects the pyrrole nitrogen, enabling subsequent functionalization. Sodium hydride deprotonates the NH group, followed by reaction with p-toluenesulfonyl chloride in tetrahydrofuran (THF) at 0°C . This step is critical for stabilizing intermediates during large-scale synthesis.

Representative Data

  • Intermediate : 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

  • Yield : 90% after recrystallization

  • Conditions : NaH (1.1 equiv), TsCl (1.2 equiv), THF, 0°C → RT

Industrial-Scale Production

Continuous flow reactors enhance efficiency for kilogram-scale synthesis. A patented method describes a two-step process:

  • Cyclization : 2-Bromo-5-nitropyridine and cyanamide react in a flow reactor at 100°C with Pd/C catalyst.

  • Bromination : In-line bromine addition at 20°C minimizes decomposition .

Key Metrics

MetricLaboratory ScaleIndustrial Scale
Throughput10 g/day5 kg/day
Purity>95%>99%
Solvent Consumption50 L/kg8 L/kg

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclizationHigh selectivityRequires palladium catalysts65–75%
Suzuki CouplingVersatile for derivativesSensitive to moisture70–85%
Direct BrominationRapid and scalableHazardous bromine handling78–85%
TosylationStabilizes intermediatesMulti-step purification80–90%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile serves as a valuable scaffold in the development of new therapeutic agents. Its structure allows for modifications that can enhance binding to specific biological targets such as enzymes and receptors. Research has shown that derivatives of this compound exhibit potential as inhibitors for various kinases, including SGK-1 kinase, which is implicated in several diseases .

1.2 Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds possess anticancer properties. For instance, some compounds have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . The ability to selectively target cancer cells makes these compounds promising candidates for further investigation in cancer therapy.

1.3 Antimicrobial Properties

Research indicates that pyrrolo[2,3-c]pyridine derivatives may also exhibit antimicrobial activity. Investigations into their efficacy against various pathogens are ongoing, with preliminary results suggesting potential applications in treating infections .

Biological Research Applications

2.1 Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Studies have focused on how this compound interacts with biological systems, revealing insights into its pharmacodynamics and pharmacokinetics .

2.2 Target Identification

The compound's ability to bind to specific biological targets makes it a useful tool in identifying new therapeutic targets within cellular pathways. This application is particularly relevant in the context of cancer and metabolic diseases, where aberrant signaling pathways are common .

Synthetic Chemistry Applications

3.1 Synthesis of Novel Compounds

This compound can be utilized as a building block in organic synthesis. Its reactivity enables the formation of various derivatives through reactions such as Suzuki coupling and cyclo-condensation . These synthetic routes allow chemists to explore a wide range of modifications that can lead to compounds with enhanced biological activity.

3.2 Material Science

The unique structural properties of this compound suggest potential applications in material science, particularly in the development of polymers with specific properties . The incorporation of such heterocycles into polymer matrices could lead to materials with enhanced mechanical and thermal properties.

Comparative Analysis of Related Compounds

To better understand the unique features and potential applications of this compound, a comparative analysis with structurally similar compounds is useful.

Compound Name Similarity Unique Features
Ethyl 5-bromo-1H-pyrrolo-[2,3-c]-pyridine-2-carboxylate0.91Contains an ethyl ester instead of a carbonitrile group
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid0.77Substituted at the 4-position; different biological activity profile
5-Amino-2-bromoisonicotinic acid0.74Contains an amino group; potential for different reactivity
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid0.74Different ring structure; may exhibit distinct properties

This table highlights how variations in structure can lead to differences in biological activity and reactivity profiles.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[2,3-c]pyridine Derivatives

Key Observations :

  • Electron Effects: The cyano group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating methoxy (-OMe) group in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This difference significantly impacts reactivity in electrophilic substitution or metal-catalyzed reactions .
  • Synthetic Utility: Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling (e.g., with boronic acids), as demonstrated in related compounds like 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, compound 11). The cyano group may further enable nucleophilic additions or serve as a directing group .

Comparison with Pyrrolo[2,3-b]pyridine Analogues

Table 2: Positional Isomerism and Functional Group Impact
Compound Name Ring System Functional Groups Notable Properties References
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile [2,3-c]pyridine Br (C5), -CN (C2) High potential for kinase inhibition (inferred from SAR)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [2,3-b]pyridine Br (C5), -CHO (C3) Used in Grignard reactions (e.g., compound 12 in )
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde [2,3-b]pyridine Br (C5), -CHO (C3), -Ts (N1) Enhanced stability for cross-coupling

Key Observations :

  • Ring Position Differences : The [2,3-c] vs. [2,3-b] pyridine ring fusion alters the spatial arrangement of substituents, affecting binding to biological targets. For example, ambocarb derivatives () show that substituent positions 9, 10, and 11 modulate L-type calcium channel affinity .
  • Functional Group Roles: Aldehyde groups (e.g., in [2,3-b]pyridines) are versatile for nucleophilic additions, whereas cyano groups may enhance metabolic stability in drug candidates .

Physicochemical and Crystallographic Properties

  • Crystal Packing : While crystallographic data for the target compound is unavailable, 5-Bromo-1H-pyrrolo[2,3-b]pyridine () forms zigzag chains via N–H···N hydrogen bonds and C–H···C interactions. The bromine atom likely contributes to dense packing (density = 1.938 Mg/m³) .
  • Solubility and Reactivity: The cyano group may reduce solubility in polar solvents compared to carboxylic acid derivatives (), but improve permeability in biological systems .

Biological Activity

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by recent research findings and case studies.

Chemical Structure

The compound features a fused pyrrole and pyridine ring system, which is characteristic of various biologically active molecules. The presence of the bromine atom and the carbonitrile group influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo derivatives in targeting fibroblast growth factor receptors (FGFRs). For instance, one study reported that related pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, with IC50 values ranging from 7 to 712 nM against different FGFR isoforms. Notably, compound 4h demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

Case Studies

  • Study on Platinum Complexes : The compound has been utilized in synthesizing platinum(II) complexes that showed high cytotoxicity against various cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The IC50 values for these complexes were significantly lower than those for cisplatin, indicating enhanced efficacy .
Cell LineIC50 (µM)Cisplatin IC50 (µM)
HOS2.534.2
MCF72.019.6
LNCaP1.53.8

Antimicrobial Activity

The biological activity of 5-bromo derivatives extends to antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have shown promising results against various pathogens, including respiratory syncytial virus (RSV). Compounds with specific substituents demonstrated good anti-RSV activity along with acceptable solubility and low lipophilicity .

Antibacterial and Antifungal Studies

Several studies have evaluated the antibacterial and antifungal activities of pyrrolo derivatives:

  • Compounds exhibited moderate to high activity against strains such as Staphylococcus aureus and Candida albicans.
  • Structure-activity relationship (SAR) studies indicated that specific functional groups significantly enhanced antimicrobial efficacy.

Enzyme Inhibition

Enzyme inhibition studies have focused on human neutrophil elastase (HNE), a target for inflammatory diseases. Derivatives of pyrrolo[2,3-b]pyridine have been identified as potent HNE inhibitors, showing potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics and Toxicology

Pharmacokinetic evaluations indicate that certain derivatives possess favorable bioavailability profiles. For instance, some compounds demonstrated over 90% bioavailability in animal models, although high protein binding was noted, which may affect their therapeutic efficacy in vivo .

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile, and how do reaction conditions affect yields?

Methodological Answer:

  • Palladium-Catalyzed Cross-Coupling: A common approach involves Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes (e.g., phenylacetylene) under inert atmospheres. Purification via silica gel flash chromatography (heptane/ethyl acetate, 8:2) yields ~51% product .
  • Reductive Cyclization: Alternative pathways use iron-mediated reduction in acetic acid at 70°C, achieving 56% yield after extraction and solvent evaporation .
  • Key Variables: Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity critically influence reaction efficiency. Lower yields (<60%) often stem from competing side reactions or incomplete purification.

Q. How is the structural conformation of this compound characterized, and what intermolecular interactions influence its solid-state packing?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis reveals a planar azaindole skeleton (r.m.s. deviation = 0.017 Å) with monoclinic P21/c symmetry (a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, β = 103.403°) .
  • Intermolecular Interactions: N–H···N hydrogen bonds form inversion dimers, while C–H···C contacts stabilize zigzag chains. These interactions dictate solubility and crystallinity, impacting recrystallization strategies .

Q. What purification techniques are recommended to isolate high-purity this compound?

Methodological Answer:

  • Chromatography: Silica gel flash chromatography with gradients of heptane/ethyl acetate effectively removes unreacted starting materials and byproducts .
  • Recrystallization: Ethanol/water mixtures yield colorless crystals, with purity confirmed by HPLC (>98% by GC) .

Advanced Research Questions

Q. How can N1-alkylation be strategically employed to modify the compound’s reactivity for targeted applications?

Methodological Answer:

  • Alkylation Protocol: Reaction with benzyl bromide in the presence of KOH and Bu₄N⁺HSO₄⁻ yields 99% N1-benzyl derivatives. Steric and electronic effects of substituents (e.g., benzyl vs. butyl groups) modulate electrophilic substitution patterns .
  • Applications: Alkylated derivatives enhance solubility for biological assays or serve as intermediates in Suzuki-Miyaura cross-coupling .

Q. What computational tools are used to predict the compound’s bioactivity, and how do docking studies inform SAR?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). The bromine atom’s electronegativity and the carbonitrile group’s hydrogen-bonding capacity are critical for binding affinity .
  • SAR Insights: Substitution at the 3-position (e.g., phenylethynyl groups) enhances hydrophobic interactions, while polar substituents (e.g., carboxylic acids) improve solubility but may reduce membrane permeability .

Q. How can structural analogs be designed to resolve contradictions in reported biological activities?

Methodological Answer:

  • Analog Synthesis: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance stability, or methoxy groups to alter π-stacking interactions .
  • Data Reconciliation: Discrepancies in anticancer activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line specificity). Parallel testing under standardized protocols (e.g., NCI-60 panel) is recommended .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Optimization: Replace flash chromatography with continuous-flow systems or crystallization-driven purification to reduce solvent waste .
  • Catalyst Recycling: Immobilized Pd catalysts or iron nanoparticles improve cost-efficiency in large-scale reactions .

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